![molecular formula C8H9BrO3 B1268611 3-Bromo-4,5-dimethoxyphenol CAS No. 93092-14-9](/img/structure/B1268611.png)
3-Bromo-4,5-dimethoxyphenol
Overview
Description
3-Bromo-4,5-dimethoxyphenol is a chemical compound with the molecular formula C8H9BrO3 . It is used in various scientific research and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4,5-dimethoxyphenol is characterized by the presence of bromine and methoxy groups attached to a phenol ring . The exact spatial arrangement of these groups can influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
3-Bromo-4,5-dimethoxyphenol is a solid at room temperature . It has a molecular weight of 233.06 . The compound’s other physical and chemical properties, such as its melting point or solubility, are not specified in the sources retrieved .Scientific Research Applications
Anti-Inflammatory Applications
3-Bromo-4,5-dimethoxyphenol: has been studied for its potential anti-inflammatory effects. Research indicates that it can suppress the production of interleukin-6, a pro-inflammatory cytokine, in a dose-dependent manner . This compound has shown promise in alleviating inflammatory responses in an atopic dermatitis mouse model, suggesting its potential use in treating allergic inflammation conditions such as atopic dermatitis .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that bromophenols, a class of compounds to which 3-bromo-4,5-dimethoxyphenol belongs, can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules .
Biochemical Pathways
This pathway plays a crucial role in the cellular response to oxidative stress, suggesting that 3-Bromo-4,5-dimethoxyphenol may have antioxidant properties .
Result of Action
Given its potential role in antioxidant pathways, it may help protect cells from oxidative damage .
Safety and Hazards
properties
IUPAC Name |
3-bromo-4,5-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUSUSBFSYVBFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348875 | |
Record name | 3-bromo-4,5-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-dimethoxyphenol | |
CAS RN |
93092-14-9 | |
Record name | 3-bromo-4,5-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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